molecular formula C20H23N3O4S2 B2461144 2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1326845-98-0

2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide

Cat. No. B2461144
CAS RN: 1326845-98-0
M. Wt: 433.54
InChI Key: WTLFMFNNXDRKFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H23N3O4S2 and its molecular weight is 433.54. The purity is usually 95%.
BenchChem offers high-quality 2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallographic Studies

The structural analysis of related compounds, such as those within the 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides class, reveals insights into molecular conformations and intermolecular interactions. Crystallographic studies provide a fundamental understanding of the molecular geometry, which is critical for drug design and material science applications (Subasri et al., 2017).

Anticancer Activity

Research on thieno[3,2-d]pyrimidine derivatives, such as those exhibiting dual inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), has demonstrated potential in cancer treatment. These compounds, by targeting key enzymes in the folate pathway, show promise as chemotherapeutic agents with the ability to inhibit tumor growth (Gangjee et al., 2008).

Chemiluminescence Applications

The study of sulfanyl-substituted dioxetanes, including those derived from thieno[2,3-d]pyrimidine frameworks, explores their potential in chemiluminescence. These compounds, upon undergoing specific chemical reactions, emit light, which can be harnessed in analytical chemistry and biological imaging (Watanabe et al., 2010).

Antimicrobial and Antifungal Applications

Compounds synthesized from pyrimidine-thiazole frameworks, including those related to thieno[3,2-d]pyrimidine, have been evaluated for their antimicrobial and antifungal activities. These studies are crucial for the development of new therapeutic agents against resistant strains of bacteria and fungi (Horishny et al., 2021).

properties

IUPAC Name

2-(3-butan-2-yl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S2/c1-5-12(2)23-19(25)18-14(8-9-28-18)22-20(23)29-11-17(24)21-13-6-7-15(26-3)16(10-13)27-4/h6-10,12H,5,11H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLFMFNNXDRKFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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